3,6-Caryolanediol 3,6-Caryolanediol 3,6-Caryolanediol is a natural product found in Ligularia tongolensis, Neolitsea hiiranensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 155485-76-0
VCID: VC21292048
InChI: InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1
SMILES: CC1(CC2C1CCC3(CC2(CCC3O)O)C)C
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

3,6-Caryolanediol

CAS No.: 155485-76-0

Cat. No.: VC21292048

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

3,6-Caryolanediol - 155485-76-0

Specification

CAS No. 155485-76-0
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name (1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol
Standard InChI InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1
Standard InChI Key SFJOMLIUSIKKRA-FUQNVFFISA-N
Isomeric SMILES C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O
SMILES CC1(CC2C1CCC3(CC2(CCC3O)O)C)C
Canonical SMILES CC1(CC2C1CCC3(CC2(CCC3O)O)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

3,6-Caryolanediol is a naturally occurring diterpenoid with the molecular formula C15H26O2 and a molecular weight of 238.37 . The compound features a tricyclic structure as indicated by one of its synonyms: Tricyclo[6.3.1.02,5]dodecane-1,9-diol, 4,4,8-trimethyl-, (1R,2S,5R,8S,9S)- . This complex structure contributes to its unique chemical and biological properties that distinguish it from other related compounds.

Alternative Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial databases:

SynonymCAS Number
3,6-Caryolanediol155485-76-0
Caryolan-1,9beta-diol155485-76-0
Caryolane-1,9beta-diol155485-76-0
Caryolane-1,9β-diol155485-76-0
Tricyclo[6.3.1.02,5]dodecane-1,9-diol, 4,4,8-trimethyl-, (1R,2S,5R,8S,9S)-155485-76-0
9β-diol155485-76-0
Caryolane-1155485-76-0

This variety of names reflects the complex stereochemistry and structural characteristics of the molecule . The CAS number serves as a unique identifier for the compound in chemical databases and research literature.

Natural Occurrence and Extraction

Plant Sources

3,6-Caryolanediol has been identified in plant extracts, particularly in standardized cannabis extracts. In phytochemical characterization studies, the compound has been quantified in cannabis flower hexane extracts (CFHE) . The presence of 3,6-Caryolanediol varies significantly between different plant extracts, suggesting its production may be influenced by genetic, environmental, or processing factors.

Extract3,6-Caryolanediol Concentration (%)
CFHE10.14 ± 0.01
CFHE2Not detected

This quantitative data illustrates the variable nature of 3,6-Caryolanediol's occurrence in natural sources .

Related Compounds and Derivatives

Structural Analogues

Several compounds share structural similarities with 3,6-Caryolanediol, including:

  • 1,9-Caryolanediol 9-acetate (CAS: 155488-34-9) - An acetylated derivative that likely shares some properties with 3,6-Caryolanediol

  • β-Caryophyllene - A sesquiterpene that forms the basic structural backbone for many caryolane derivatives

  • Caryophyllene oxide - An oxidized form of caryophyllene that was found in the same plant extracts as 3,6-Caryolanediol

These related compounds often co-occur in natural sources and may work synergistically to produce biological effects.

Research Gaps and Future Directions

Current Limitations in Research

The available research on 3,6-Caryolanediol presents several limitations:

  • Limited studies focused specifically on this compound's biological activities

  • Incomplete characterization of its pharmacokinetic properties

  • Insufficient data on structure-activity relationships

  • Lack of clinical investigations to assess potential therapeutic applications

These gaps highlight the need for more targeted research to fully understand the compound's potential.

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